molecular formula C8H7Cl2F2N B13604400 2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine

2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13604400
M. Wt: 226.05 g/mol
InChI Key: RXNFVCPROSJKPQ-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is a chemical compound characterized by the presence of dichlorophenyl and difluoroethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with difluoroethanamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dichlorophenyl oxides.

    Reduction: Formation of difluoroethanamine derivatives.

    Substitution: Formation of substituted dichlorophenyl compounds.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of dichlorophenyl and difluoroethanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7Cl2F2N

Molecular Weight

226.05 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7Cl2F2N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H,4,13H2

InChI Key

RXNFVCPROSJKPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CN)(F)F

Origin of Product

United States

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